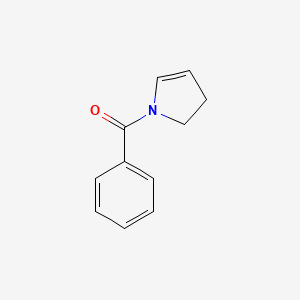

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

2,3-dihydropyrrol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJADFJKBIFABKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456527 | |

| Record name | 1H-Pyrrole, 1-benzoyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-55-6 | |

| Record name | 1H-Pyrrole, 1-benzoyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Benzamide with 1,4-Dichlorobut-2-ene

One classical method to prepare (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves the cyclization reaction of benzamide with 1,4-dichlorobut-2-ene. This reaction is carried out under basic conditions using potassium hydroxide (KOH) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) in toluene as the solvent. The process yields the target compound via intramolecular nucleophilic substitution forming the pyrrolidine ring fused to the benzoyl moiety.

- Reaction specifics:

- Reagents: Benzamide, 1,4-dichlorobut-2-ene, KOH, TBAB

- Solvent: Toluene

- Conditions: Basic, reflux or elevated temperature

- Yield: Approximately 79% (as a light yellow liquid)

- Boiling point: 205–208.5 °C

- Characterization: ¹H NMR confirms the structure with characteristic signals for the pyrrolidine protons and aromatic hydrogens.

Bromination and Functionalization Using N-Bromosuccinimide (NBS)

Following the initial synthesis, functional derivatives can be prepared by bromination at the pyrrolidine ring. Treatment of the compound with N-bromosuccinimide in the presence of ethylene glycol under inert atmosphere yields 3-bromo-4-(2-hydroxyethoxy)pyrrolidin-1-yl(phenyl)methanone. This intermediate is important for further derivatization.

- Reaction specifics:

- Reagents: N-bromosuccinimide, ethylene glycol

- Conditions: Stirring at 50°C for 5 hours or under inert atmosphere for extended periods (up to 16 hours)

- Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration under reduced pressure

- Purification: Column chromatography on silica gel using chloroform/methanol mixtures

- Yield: 89%

- Physical state: Yellow liquid, boiling point 215–218.5 °C

Friedel-Crafts Acylation of Pyrrole with Benzoyl Chloride

Another established synthetic route to the compound involves Friedel-Crafts acylation of pyrrole with benzoyl chloride. This method uses a Lewis acid catalyst such as phosphoryl chloride (POCl₃) in an organic solvent like 1,2-dichloroethane. The reaction proceeds under controlled temperature (around 25°C) for several hours.

- Reaction specifics:

- Reagents: Pyrrole, benzoyl chloride, phosphoryl chloride

- Solvent: 1,2-dichloroethane

- Conditions: 25°C, 14 hours

- Yield: Approximately 86% after recrystallization from petroleum ether

- Purity: High purity suitable for pharmaceutical intermediates

- Advantages: Scalable to industrial production with continuous flow processes

Metathesis Catalyzed Ring-Closing Approach

A green chemistry approach employs fluorous Grubbs-Hoveyda metathesis catalysts supported on Teflon powder in N,N-dimethylformamide (DMF) under inert atmosphere at 20°C for 1 hour. This method is notable for its mild conditions and environmentally friendly catalyst recovery.

- Reaction specifics:

Data Table Summarizing Key Preparation Methods

Detailed Research Findings and Analysis

Reaction Efficiency and Selectivity: The cyclization method using benzamide and 1,4-dichlorobut-2-ene provides good yields with relatively mild conditions. The use of TBAB as a phase transfer catalyst enhances the reaction rate and yield by facilitating nucleophilic substitution.

Functional Group Transformations: Bromination with NBS in the presence of ethylene glycol introduces reactive bromine and hydroxyethoxy substituents, enabling further synthetic elaborations such as tosylation and cyclization to more complex heterocycles.

Industrial Viability: Friedel-Crafts acylation remains a robust and widely used method for preparing benzoylpyrrole derivatives, offering high yield and purity. The reaction parameters are well-optimized for scale-up, with continuous flow reactors improving reproducibility and safety.

Green Chemistry Approaches: The use of supported fluorous catalysts for ring-closing metathesis represents an advancement in sustainable synthesis, reducing waste and facilitating catalyst recovery. This method operates under mild conditions and has demonstrated excellent yields.

Notes on Characterization and Purity

- The compounds synthesized by these methods are characterized by ¹H NMR spectroscopy, showing distinct signals corresponding to the pyrrolidine ring protons and aromatic hydrogens.

- Boiling points and melting points are consistent with literature values, confirming compound identity.

- Purification techniques include recrystallization and column chromatography, ensuring high purity for further applications.

- High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties : Research indicates that compounds containing pyrrole structures often exhibit antimicrobial activity. Preliminary studies suggest that (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone may inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological exploration in treating infections.

Anticancer Activity : The compound's potential to inhibit cancer cell proliferation has been noted in various studies. Mechanisms may involve inducing apoptosis and disrupting cell cycle regulation, which are critical pathways in cancer therapy .

Neuroactive Effects : Given the presence of the pyrrole ring, there is potential for interaction with neurotransmitter systems, which could lead to neuroprotective effects or modulation of neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against specific bacterial strains. |

| Study 2 | Showed significant anticancer properties through apoptosis induction in vitro. |

| Study 3 | Explored neuroactive effects indicating potential for treating neurological disorders. |

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes structural features and substituent effects of (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone and its analogs:

Electronic and Steric Effects

- Heteroaromatic Rings : Pyridine (in ) and pyrazole (in ) rings introduce nitrogen atoms, altering polarity and hydrogen-bonding capacity compared to the parent compound’s pyrrolidine system.

- Steric Hindrance : Bulky substituents like tert-butyl groups () or silyl protections () reduce molecular flexibility and solubility, impacting synthetic utility.

Notes

Data Limitations: The provided evidence lacks direct biological or physicochemical data for this compound, necessitating extrapolation from analogs.

Structural Diversity : Modifications to the pyrrolidine ring (e.g., saturation level) and aryl substituents significantly alter reactivity and applications.

Biological Activity

The compound (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone , also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a pyrrole ring fused with a phenyl group and a ketone functional group. This unique configuration influences its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Pyrrole Ring | Five-membered heterocycle |

| Phenyl Group | Aromatic hydrocarbon |

| Ketone Functional Group | Carbonyl group (C=O) |

Antimicrobial Properties

Research has indicated that various pyrrole derivatives exhibit antimicrobial activity . Specifically, this compound has shown potential against both bacterial and fungal strains. In vitro studies suggest that it may inhibit the growth of pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes.

Anticancer Activity

Pyrrole derivatives are also recognized for their anticancer properties . Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been shown to interact with proteins involved in the regulation of apoptosis, leading to increased cell death in malignant cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial for microbial survival or cancer cell proliferation.

- Protein Interaction : The presence of the phenyl group allows for π-π stacking interactions with aromatic residues in proteins, which can modulate enzymatic activity or receptor functions .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at lower concentrations compared to standard antibiotics.

Study 2: Anticancer Potential

In another study focusing on the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. The results showed that the compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone and its analogs?

- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling or condensation reactions is commonly employed for structurally related pyrrole-containing methanones. For example, derivatives like phenylpyrrole methanones are synthesized via cyclization of precursor amines with ketones or via Suzuki-Miyaura coupling for aryl group introduction . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.

- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yield. Monitor reaction progress using TLC and confirm regioselectivity via X-ray crystallography .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and stereochemistry. Use SHELX software for refinement .

- Spectroscopy : Employ / NMR to verify proton environments and carbonyl resonance. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1750 cm) .

- Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and HOMO-LUMO gaps .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methods :

- In vitro Assays : Test for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with reference drugs .

- Enzyme Inhibition : Screen against kinases or tubulin polymerization (common targets for pyrrole derivatives) via fluorescence-based assays .

- ADME Prediction : Use software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Strategy :

- Molecular Docking : Simulate binding interactions with targets (e.g., tubulin) using AutoDock Vina. Prioritize derivatives with stronger binding affinities .

- QSAR Studies : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Approach :

- Crystallographic Validation : If NMR signals are ambiguous (e.g., overlapping peaks), grow single crystals for X-ray diffraction to unambiguously assign the structure .

- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity .

- Isotopic Labeling : Introduce or labels in precursor molecules to trace specific resonances .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Solutions :

- Flow Chemistry : Improve reproducibility and yield using continuous flow reactors, particularly for air-sensitive intermediates .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How to evaluate the compound’s potential as a tubulin polymerization inhibitor?

- Protocol :

- Biochemical Assay : Measure inhibition of tubulin assembly using purified tubulin and a spectrophotometric readout at 350 nm. Compare with colchicine as a control .

- Immunofluorescence Microscopy : Visualize disruption of microtubule networks in treated cells (e.g., U2OS) .

- SAR Analysis : Modify the pyrrole ring’s substituents (e.g., nitro, methoxy groups) to enhance binding to the colchicine site .

Safety and Compliance

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to analogous SDS for pyrrole methanones) .

- Waste Disposal : Neutralize reaction waste with dilute acetic acid before disposal in designated organic waste containers .

Data Reporting Standards

- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) .

- Spectra : Include raw NMR/FTIR data in supplementary materials with peak assignments .

Contradictions and Limitations

- Bioactivity Variability : Structural analogs show differing potency depending on substitution patterns (e.g., electron-deficient aryl groups enhance tubulin binding) . Validate findings across multiple cell lines.

- Computational vs. Experimental Data : DFT-predicted HOMO-LUMO gaps may deviate from electrochemical measurements. Calibrate models using experimental redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.